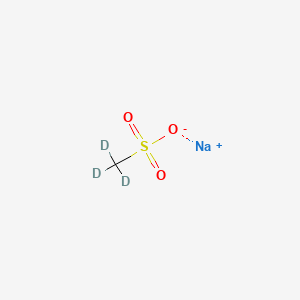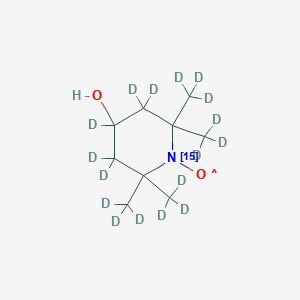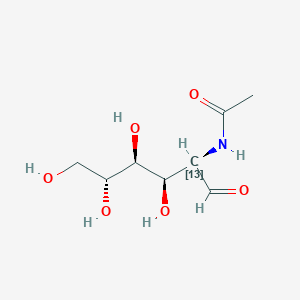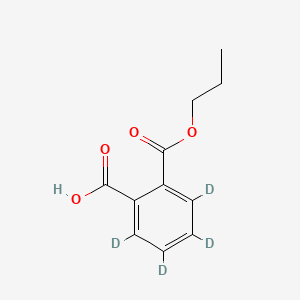
Sodium methanesulfonate-D3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium methanesulfonate-D3 is a deuterated form of sodium methanesulfonate, where the hydrogen atoms in the methanesulfonate group are replaced with deuterium. This compound is often used as a stable isotope-labeled compound in various scientific research applications. It is known for its high purity and reliability in analytical and synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium methanesulfonate-D3 can be synthesized by reacting deuterated methanesulfonic acid with sodium hydroxide. The reaction typically occurs in an aqueous medium, and the product is isolated by evaporating the solvent and recrystallizing the residue.
Industrial Production Methods: Industrial production of this compound involves the large-scale reaction of deuterated methanesulfonic acid with sodium hydroxide under controlled conditions to ensure high yield and purity. The process includes steps such as mixing, heating, and purification to obtain the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the methanesulfonate group is converted to a sulfonate group.
Reduction: It can also be reduced to form methanesulfinic acid derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methanesulfonate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like halides or amines are often employed under basic conditions.
Major Products Formed:
Oxidation: Sodium sulfonate derivatives.
Reduction: Methanesulfinic acid derivatives.
Substitution: Various substituted methanesulfonate compounds.
Scientific Research Applications
Sodium methanesulfonate-D3 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Chemistry: Used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Biology: Employed in metabolic studies to trace biochemical pathways.
Medicine: Utilized in pharmacokinetic studies to understand drug metabolism and distribution.
Industry: Applied in the synthesis of deuterated compounds for various industrial applications.
Mechanism of Action
The mechanism of action of sodium methanesulfonate-D3 involves its role as a stable isotope-labeled compound. In biochemical studies, it acts as a tracer, allowing researchers to track the movement and transformation of molecules within biological systems. The deuterium atoms provide a distinct signal in NMR and mass spectrometry, facilitating the analysis of complex mixtures.
Comparison with Similar Compounds
- Sodium methanesulfonate
- Sodium ethane sulfonate
- Sodium propanesulfonate
Comparison: Sodium methanesulfonate-D3 is unique due to the presence of deuterium atoms, which makes it particularly useful in isotopic labeling studies. Compared to its non-deuterated counterpart, sodium methanesulfonate, the deuterated version provides enhanced stability and distinct analytical signals. Other similar compounds, such as sodium ethane sulfonate and sodium propanesulfonate, lack the deuterium labeling and are used for different applications.
Properties
Molecular Formula |
CH3NaO3S |
|---|---|
Molecular Weight |
121.11 g/mol |
IUPAC Name |
sodium;trideuteriomethanesulfonate |
InChI |
InChI=1S/CH4O3S.Na/c1-5(2,3)4;/h1H3,(H,2,3,4);/q;+1/p-1/i1D3; |
InChI Key |
KKVTYAVXTDIPAP-NIIDSAIPSA-M |
Isomeric SMILES |
[2H]C([2H])([2H])S(=O)(=O)[O-].[Na+] |
Canonical SMILES |
CS(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![L-Norvaline, N-[(2S)-6,8-difluoro-1,2,3,4-tetrahydro-2-naphthalenyl]-, 1,1-dimethylethyl ester](/img/structure/B12398465.png)

![(2Z)-2-[(2E,4E)-5-[3-[6-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-6-oxohexyl]-1,1-dimethyl-6,8-disulfobenzo[e]indol-3-ium-2-yl]penta-2,4-dienylidene]-3-ethyl-1,1-dimethyl-8-sulfobenzo[e]indole-6-sulfonate](/img/structure/B12398473.png)

![(2S,4R)-N-[(1S)-3-[[11-[4-[3-[4-(3-chloro-4-fluoroanilino)-7-methoxyquinazolin-6-yl]oxypropyl]piperazin-1-yl]-11-oxoundecyl]amino]-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]-3-oxopropyl]-4-hydroxy-1-[(2R)-3-methyl-2-(3-methyl-1,2-oxazol-5-yl)butanoyl]pyrrolidine-2-carboxamide](/img/structure/B12398479.png)

![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12398486.png)






